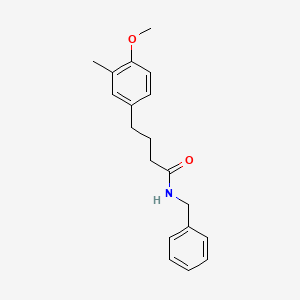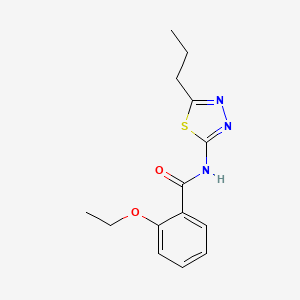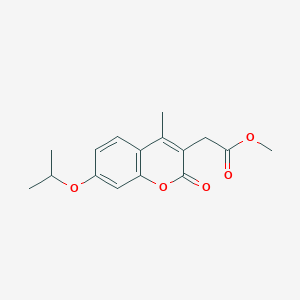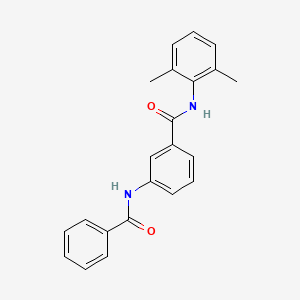
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide, also known as BMDP, is a novel psychoactive substance that belongs to the cathinone class of drugs. It is a synthetic compound that was first synthesized in the early 2010s and has gained popularity among recreational drug users due to its stimulant and euphoric effects. However, BMDP has also attracted the attention of scientific researchers due to its potential therapeutic applications.
Wirkmechanismus
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide acts as a reuptake inhibitor for dopamine, serotonin, and norepinephrine transporters. It also acts as a releasing agent for these neurotransmitters, leading to an increase in their extracellular concentrations. The resulting increase in dopamine and serotonin levels in the brain is responsible for the stimulant and euphoric effects of N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide.
Biochemical and Physiological Effects
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have a variety of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. In addition, N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have an effect on the immune system, leading to an increase in pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has several advantages for lab experiments, including its potency and selectivity for dopamine, serotonin, and norepinephrine transporters. However, it also has limitations, including its potential toxicity and adverse effects, which must be carefully monitored.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide. One area of interest is its potential therapeutic applications for depression, anxiety, and addiction. Another area of interest is its potential use as a research tool for studying the dopamine and serotonin systems. Additionally, further research is needed to fully understand the potential toxicity and adverse effects of N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide.
Synthesemethoden
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide can be synthesized using various methods, including the reductive amination of 4-methoxy-3-methylphenylacetone with benzylamine. The resulting compound is then subjected to acylation with butyric anhydride to produce N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have an effect on the dopamine and serotonin systems, which are involved in reward and mood regulation. In pharmacology, N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has been studied as a potential treatment for depression, anxiety, and addiction. In toxicology, N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has been studied for its potential toxicity and adverse effects.
Eigenschaften
IUPAC Name |
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-13-16(11-12-18(15)22-2)9-6-10-19(21)20-14-17-7-4-3-5-8-17/h3-5,7-8,11-13H,6,9-10,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNPYAXJHQNEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5764962.png)


![2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide](/img/structure/B5764981.png)


![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5765001.png)
![3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5765015.png)

![5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5765026.png)
![4-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5765031.png)


